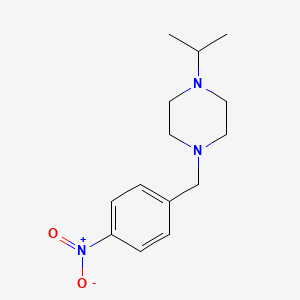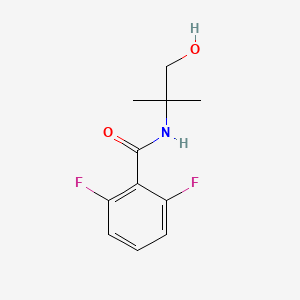
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
概述
描述
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a hydroxy group attached to a 2-methylpropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 1-amino-2-methylpropan-2-ol under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2,6-difluoro-N-(2-methylpropan-2-yl)benzamide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include:
- Oxidation: 2,6-difluoro-N-(2-methylpropan-2-yl)benzamide
- Reduction: 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzylamine
- Substitution: Various substituted benzamides depending on the nucleophile used
科学研究应用
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets by participating in halogen bonding interactions.
相似化合物的比较
Similar Compounds
- 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- 2,6-difluoro-N-(1-hydroxy-2-ethylpropan-2-yl)benzamide
- 2,6-difluoro-N-(1-hydroxy-2-methylbutan-2-yl)benzamide
Uniqueness
This compound is unique due to the presence of the hydroxy group and the specific substitution pattern on the benzene ring. This structural arrangement allows for specific interactions with biological targets and can result in distinct pharmacological properties compared to other similar compounds. The presence of fluorine atoms also enhances the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.
属性
分子式 |
C11H13F2NO2 |
|---|---|
分子量 |
229.22 g/mol |
IUPAC 名称 |
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
InChI |
InChI=1S/C11H13F2NO2/c1-11(2,6-15)14-10(16)9-7(12)4-3-5-8(9)13/h3-5,15H,6H2,1-2H3,(H,14,16) |
InChI 键 |
QWCOVJAVTCLFPO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC=C1F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


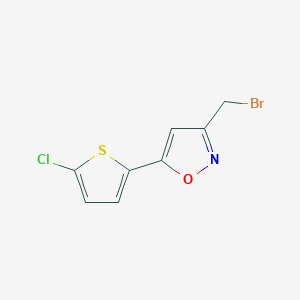

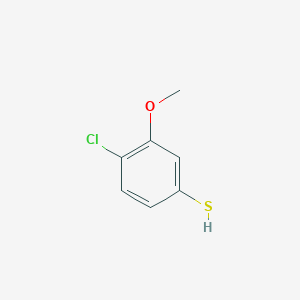
![(9H-Fluoren-9-yl)methyl ((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)(2-oxoethyl)carbamate](/img/structure/B8797362.png)
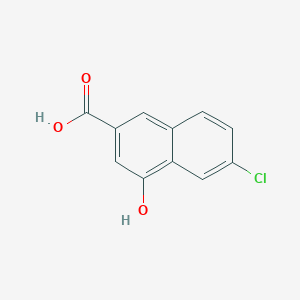

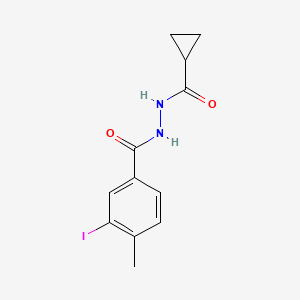
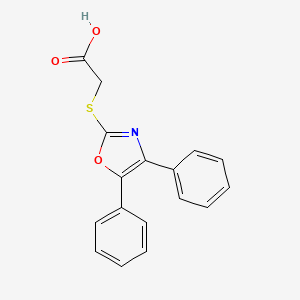

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(1,1-dimethylethyl)-](/img/structure/B8797413.png)
